N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, commonly known as F-18 FP-CIT or DaTSCAN, is a radiopharmaceutical used in the diagnosis of Parkinson's disease and related disorders. This compound is a selective dopamine transporter (DAT) imaging agent and is used in single-photon emission computed tomography (SPECT) imaging.
Mechanism of Action
F-18 FP-CIT binds selectively to N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, a protein responsible for reuptake of dopamine from the synaptic cleft. By binding to N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, F-18 FP-CIT allows for the visualization of dopaminergic neurons in the striatum, a region of the brain affected in Parkinson's disease.
Biochemical and Physiological Effects:
F-18 FP-CIT has no known biochemical or physiological effects on the body. It is rapidly cleared from the body and has a short half-life of approximately 2 hours.
Advantages and Limitations for Lab Experiments
One advantage of F-18 FP-CIT is its high selectivity for N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, allowing for accurate imaging of dopaminergic neurons. Additionally, its short half-life reduces the risk of radiation exposure to patients. However, F-18 FP-CIT is expensive and requires specialized equipment for imaging. It is also not useful in the diagnosis of non-dopaminergic movement disorders.
Future Directions
Future research on F-18 FP-CIT could include the development of new imaging agents with increased selectivity for N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide or other proteins involved in Parkinson's disease. Additionally, research could focus on the use of F-18 FP-CIT in the early diagnosis and treatment of Parkinson's disease, as well as the development of new therapies targeting the dopaminergic system.
Synthesis Methods
The synthesis of F-18 FP-CIT involves the reaction of N-propionyl-2-(4-fluorophenyl)-N-methylglycinamide with benzenesulfonyl chloride in the presence of triethylamine. The resulting product is then radiolabeled with F-18 fluoride ion using a nucleophilic substitution reaction.
Scientific Research Applications
F-18 FP-CIT is used in clinical research to assess the integrity of the dopaminergic system in the brain. It is used to differentiate between Parkinson's disease and other movement disorders, such as essential tremor and dystonia. It is also used to monitor disease progression and response to treatment.
properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-12-14-23(15-13-22)19(24)10-11-21-27(25,26)18-4-2-1-3-5-18/h1-9,21H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHVDVARMKXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.